molecular formula C16H17NO3 B14056187 Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate

Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate

Cat. No.: B14056187
M. Wt: 271.31 g/mol
InChI Key: QKHWJFVBBPQQKV-UHFFFAOYSA-N
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Description

Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthoquinone derivatives with hydroxylamine derivatives, followed by esterification. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 4,5-dihydro-7-methoxynaphtho[2,1-d]isoxazole-3-carboxylic acid share structural similarities.

    Naphthoquinone Derivatives: These compounds have similar core structures but differ in functional groups.

Uniqueness

Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 7-propyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylate

InChI

InChI=1S/C16H17NO3/c1-3-4-10-5-7-12-11(9-10)6-8-13-14(16(18)19-2)17-20-15(12)13/h5,7,9H,3-4,6,8H2,1-2H3

InChI Key

QKHWJFVBBPQQKV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)OC

Origin of Product

United States

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